molecular formula C9H9N3OS B11820828 Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

Cat. No.: B11820828
M. Wt: 207.25 g/mol
InChI Key: ZQTZTDPTMOJPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) is a chemical compound with the molecular formula C9H9N3OS. This compound is known for its unique structure, which includes a benzothiazole ring, an amino group, and an oxime functional group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) typically involves the reaction of 2-amino-6-benzothiazole with ethanone oxime. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, affecting their activity. The benzothiazole ring may also interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-amino-6-benzothiazolyl)-: Lacks the oxime group, which may affect its reactivity and applications.

    Benzothiazole derivatives: Compounds with similar structures but different functional groups, such as methyl or ethyl groups, can have varying properties and uses.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)

InChI Key

ZQTZTDPTMOJPDU-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.